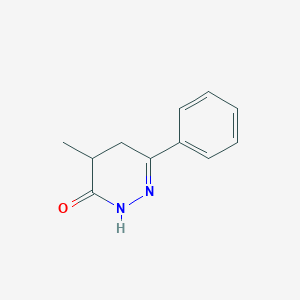

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Cat. No. B3053233

Key on ui cas rn:

52239-91-5

M. Wt: 188.23 g/mol

InChI Key: MITLKHILFHLTRV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09408845B2

Procedure details

(Csende, F et al. Synthesis, 1995, 1240-1242) 7.0 g (35 mmol) of 13 was dissolved in 30 ml of acetonitrile in a 250 ml single-necked round bottom flask. 11.3 g (84 mmol, 2.4 equiv) of anhydrous copper (H) chloride Was added to the solution and the reaction mixture was heated to reflux for 2 hours. To control the HCl gas that formed during the course of the reaction, a NaOH solution was used to absorb the HCl that escapes from dry tube. The reaction mixture was cooled to ambient temperature, and placed into an ice-water bath. 150 mL of ice-water was added to quench the reaction. The mixture was stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate was then collected by filtration (pH of the filtrate is 0-1) and washed first with 1N HCl (100 mL), then with Milli-Q water (5×100 mL). To remove remaining copper by-products, the filter cake was stirred in 1N HCl (150 mL) for 0.5 h and then filtered. The filter cake was washed with water until the filtrate is at pH 7 (approximately 7 washes). The solid was dried over a medium flit sintered glass funnel in vacuo to give 14 as a light gray powder in 93.8% yield, 1H NMR (DMSO-d6): δ 7.95 (s, 1H), 7.85 (d, J=7.5 Hz; 2H), 7.47 (m, 2H), 7.43 (m, 1H), 2.13 (s, 3H). HPLC (tr/purity): 21.48 min, >97%; ESI m/z (MeOH) 187.36 (MH+).

Name

copper

Quantity

11.3 g

Type

catalyst

Reaction Step Five

Name

copper (I) chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Yield

93.8%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[CH2:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][NH:4][C:3]1=[O:14].Cl.[OH-].[Na+]>C(#N)C.[Cu].[Cu]Cl>[CH3:1][C:2]1[C:3](=[O:14])[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(NN=C(C1)C1=CC=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Five

|

Name

|

copper

|

|

Quantity

|

11.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Six

|

Name

|

copper (I) chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred vigorously for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed during the course of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to absorb the HCl that escapes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from dry tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed into an ice-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 mL of ice-water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a gray precipitate and blue liquid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was then collected by filtration (pH of the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed first with 1N HCl (100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the filter cake was stirred in 1N HCl (150 mL) for 0.5 h

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried over a medium flit sintered glass funnel in vacuo

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C(NN=C(C1)C1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |